molecular formula C17H12F2O4S B069308 MF-tricyclic CAS No. 162011-83-8

MF-tricyclic

Katalognummer: B069308
CAS-Nummer: 162011-83-8
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: INRQTVDUZFESAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 4-(methylsulfonyl)benzaldehyde.

    Formation of Intermediates: These aldehydes undergo a series of reactions, including aldol condensation, to form intermediate compounds.

    Cyclization: The intermediates are then cyclized under acidic or basic conditions to form the furanone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Oncological Applications

Colorectal Cancer Prevention:
MF-tricyclic has been investigated for its chemopreventive effects on colorectal cancer. In studies involving Min mice, which are genetically predisposed to develop intestinal polyps, this compound treatment resulted in a significant reduction in the number of small-bowel polyps compared to control groups. Specifically, mice treated with this compound exhibited an average of 178 small-bowel polyps compared to 341 in untreated controls, demonstrating its efficacy as a COX-2 inhibitor in reducing polyp formation and potentially preventing colorectal neoplasia .

Tumor Formation Retardation:
In another study utilizing a nude mouse model, this compound was shown to retard tumor formation across various stages. The findings indicated that both this compound and sulindac could effectively inhibit tumor growth, suggesting their roles as potential therapeutic agents in cancer treatment .

Mechanism of Action:
The mechanism behind this compound's effectiveness appears to be linked to its selective inhibition of COX-2, which is implicated in tumor progression and inflammation. By targeting this enzyme, this compound may reduce the inflammatory microenvironment that supports tumor growth .

Gastrointestinal Applications

Barrett's Esophagus and Esophageal Adenocarcinoma:
Research has also explored the effects of this compound in models of Barrett's esophagus and esophageal adenocarcinoma. In these studies, this compound demonstrated potential protective effects against esophageal cancer development by modulating inflammatory pathways associated with COX-2 activity .

Neurological Applications

Cognitive Impairment and Alzheimer's Disease:
this compound has been proposed for use in treating symptoms associated with cognitive impairments such as Alzheimer's disease and Mild Cognitive Impairment (MCI). The compound is believed to stabilize symptoms related to dementia and may even prolong lifespan in affected subjects . Its role in modulating neuroinflammation through COX-2 inhibition could contribute to improved cognitive function.

Memory and Synaptic Plasticity:
In studies examining the impact of COX-2 inhibition on memory and synaptic plasticity, this compound was found to enhance memory retention and synaptic function in models subjected to amyloid-beta exposure, a hallmark of Alzheimer's pathology . This suggests that the compound may have neuroprotective properties beneficial for cognitive health.

Summary of Research Findings

Application AreaFindingsModel Used
Colorectal Cancer PreventionSignificant reduction in small-bowel polyps; effective COX-2 inhibitionMin mice
Tumor Formation RetardationInhibition of tumor growth across stagesNude mice
Barrett's EsophagusProtective effects against esophageal cancerExperimental models
Cognitive ImpairmentStabilization of dementia symptoms; potential lifespan extensionVarious cognitive models
Memory EnhancementImproved memory retention; enhanced synaptic functionAmyloid-beta exposed models

Wirkmechanismus

The mechanism of action of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the furanone ring can provide a rigid scaffold for interaction with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3,4-Dichlorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone: Similar structure but with chlorine atoms instead of fluorine.

    3-(3,4-Difluorophenyl)-4-(4-(methylthio)phenyl)-2(5H)-furanone: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

The presence of fluorine atoms in 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it unique compared to similar compounds with different substituents.

Eigenschaften

CAS-Nummer

162011-83-8

Molekularformel

C17H12F2O4S

Molekulargewicht

350.3 g/mol

IUPAC-Name

4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one

InChI

InChI=1S/C17H12F2O4S/c1-24(21,22)12-5-2-10(3-6-12)13-9-23-17(20)16(13)11-4-7-14(18)15(19)8-11/h2-8H,9H2,1H3

InChI-Schlüssel

INRQTVDUZFESAO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F

Key on ui other cas no.

162011-83-8

Synonyme

3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone
3-(3,4-difluorophenyl)4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone
Merck Frosst Tricyclic
MF tricyclic
MF-tricyclic

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorophenylacetic acid (ALDRICH CHIMICAL) (10 g) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (17.3 g) in acetonitrile (200 mL) at room temperature was added slowly triethylamine (20.2 mL). After 1 h at room temperature, the mixture was cooled in an ice bath and treated with 17.4 mL of DBU. After 2 h at 0° C., the mixture was treated with 200 mL of 1N HCl and the product was extracted with EtOAc, dried over Na2SO4 and concentrated. The residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 75% EtOAc/hexane, giving after evaporation of the solvent and swish in ethyl acetate, 10 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
solvent
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.